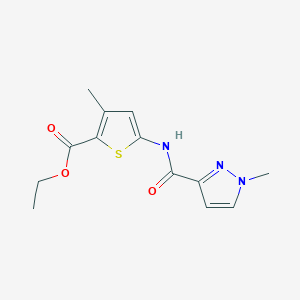

ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with an ester group at position 2, a methyl group at position 3, and a 1-methylpyrazole-3-carboxamido moiety at position 5. This structure combines the electron-rich thiophene ring with the hydrogen-bonding capabilities of the pyrazole-carboxamide group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 3-methyl-5-[(1-methylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-4-19-13(18)11-8(2)7-10(20-11)14-12(17)9-5-6-16(3)15-9/h5-7H,4H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJYAPVMWIACTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NN(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate by reacting ethyl acetylpyruvate with hydrazine to form ethyl 3-methyl-1H-pyrazole-5-carboxylate . This intermediate is then subjected to further reactions to introduce the thiophene ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

Ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate serves as a valuable building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds, which are essential in various chemical reactions.

Key Reactions:

- Synthesis of Heterocycles: The compound can be involved in cyclization reactions leading to the formation of novel heterocycles.

- Functionalization: It can undergo functionalization to introduce new reactive groups, enhancing its utility in synthetic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets, which may include enzymes or receptors involved in disease processes.

Biological Activities:

- Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Properties: Investigations into its ability to inhibit cancer cell proliferation are ongoing.

Medicine

The pharmaceutical potential of ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate is being explored for drug development. Its structural characteristics may lead to the discovery of new therapeutic agents.

Potential Applications:

- Drug Development: As a candidate for new medications targeting specific diseases.

- Mechanism of Action Studies: Research is being conducted to elucidate how this compound interacts with molecular targets within biological systems.

Industry

This compound is also being investigated for its applications in developing new materials with specific properties such as conductivity and fluorescence. These properties are essential in various industrial applications, including electronics and materials science.

Data Tables

Below are summarized data tables highlighting key findings related to the applications of ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate:

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate against several bacterial strains. The results indicated significant inhibition zones, suggesting potent antimicrobial activity.

Case Study 2: Drug Development

Research focused on the compound's potential as an anticancer agent revealed that it could inhibit the growth of specific cancer cell lines. Further investigations into its mechanism of action are underway to optimize its pharmacological profile.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Pyrazole vs. Benzamide: The target compound’s pyrazole-carboxamide group (XLogP3 ~3–4 estimated) is less lipophilic than ’s phenoxybenzamido group (XLogP3 = 5.2), suggesting improved aqueous solubility .

- Ester vs. Carboxamide : The ester group at position 2 (target compound) may confer better metabolic stability compared to carboxamide derivatives (e.g., ), which are prone to hydrolysis .

Comparison with Analog Syntheses :

- : Uses boron trifluoride-catalyzed acetylation, yielding 73% product. This method is less applicable to the target compound due to the absence of hydroxyl groups .

- : Suzuki-Miyaura coupling for aryl substitution, which is unnecessary here due to the pyrazole’s direct amide linkage .

Physicochemical Properties

- Hydrogen Bonding: The pyrazole-carboxamide group in the target compound can act as both donor (N–H) and acceptor (C=O), facilitating crystal packing via R₁²(6) motifs (as per Etter’s graph-set analysis) .

- Solubility : The ester group (logP ~2–3) balances the hydrophobicity of the methyl and pyrazole groups, improving solubility compared to ’s fully aromatic analog .

Biological Activity

Ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and has a molecular weight of approximately 282.33 g/mol. Its structure comprises a thiophene ring substituted with an ethyl ester and a pyrazole carboxamide moiety, which are known for their diverse biological activities.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate was noted for its potent anti-inflammatory effects in animal models, particularly in reducing carrageenan-induced paw edema . The substitution at the pyrazole scaffold appears to enhance anti-inflammatory activity, suggesting that ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate may also exhibit similar properties.

2. Antimicrobial Activity

In vitro evaluations have shown that pyrazole derivatives possess notable antimicrobial activity. A study reported that certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . Given the structural similarities, it is plausible that ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate could exhibit comparable antimicrobial effects.

Case Study 1: Anti-inflammatory Effects

A study focused on a series of pyrazole derivatives found that specific substitutions led to enhanced activity against inflammatory conditions. The derivatives were tested using a carrageenan-induced paw edema model, where significant reductions in edema were observed compared to control groups. This suggests that compounds with similar structural features may also yield beneficial anti-inflammatory effects .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of pyrazole derivatives revealed that compounds structurally related to ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate showed promising results against both Gram-positive and Gram-negative bacteria. The study employed various assays to determine MIC and MBC (minimum bactericidal concentration), indicating the potential for these compounds in therapeutic applications against infections .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiophene ring and substitution patterns. Aromatic protons in the pyrazole and thiophene moieties appear as distinct multiplets between δ 6.5–8.0 ppm, while the ethyl ester group shows a quartet at δ 4.1–4.3 ppm .

- HPLC : Used to assess purity (>95%) and monitor reaction progress, especially for intermediates prone to degradation (e.g., free amines) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced

Discrepancies in NMR or mass spectra often arise from tautomerism, polymorphism, or residual solvents. Strategies include:

- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in the pyrazole-carboxamide group) .

- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and stereoelectronic effects, especially for chiral intermediates .

- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate) to validate peak assignments .

What computational methods are employed to predict the biological activity of this compound?

Q. Advanced

- Molecular Docking : Screens against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The pyrazole-thiophene scaffold shows affinity for ATP-binding pockets due to hydrogen bonding with the carboxamide group .

- QSAR Modeling : Correlates electronic descriptors (e.g., Hammett σ values for substituents) with observed bioactivity. The electron-withdrawing ester group enhances metabolic stability but may reduce membrane permeability .

- MD Simulations : Assesses binding kinetics and conformational stability in physiological conditions .

How do reaction conditions influence the regioselectivity of thiophene functionalization?

Advanced

Regioselectivity in thiophene derivatives is governed by electronic and steric factors:

- Electrophilic Substitution : The 5-position of thiophene is more reactive due to conjugation with the sulfur atom. Nitration or acylation favors this site under acidic conditions .

- Directed Metalation : Using LDA (lithium diisopropylamide) at low temperatures (-78°C) directs functionalization to the 3-position via deprotonation of the methyl group .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids targets the 2-position when catalyzed by Pd(PPh) in THF/water .

What strategies mitigate degradation during storage or biological assays?

Q. Advanced

- Lyophilization : Stabilizes the compound in solid form, reducing hydrolysis of the ester group .

- pH Buffering : Store in neutral (pH 7.0–7.4) buffers to prevent acid/base-catalyzed decomposition .

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to solutions to inhibit radical-mediated oxidation of the thiophene ring .

How can researchers validate the compound’s mechanism of action in cellular assays?

Q. Advanced

- Knockdown/Overexpression Studies : siRNA-mediated silencing of putative targets (e.g., kinases) paired with rescue experiments confirms specificity .

- Thermal Shift Assays (TSA) : Monitors protein unfolding temperatures to identify binding partners .

- Metabolic Profiling : LC-MS/MS tracks metabolite formation (e.g., hydrolyzed carboxylate) in cell lysates to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.